molecular formula C6H9BO3S B1462944 [5-(Methoxymethyl)-2-thienyl]boronic acid CAS No. 2096337-65-2

[5-(Methoxymethyl)-2-thienyl]boronic acid

Cat. No.: B1462944
CAS No.: 2096337-65-2
M. Wt: 172.01 g/mol
InChI Key: CURNSMMUACWAPK-UHFFFAOYSA-N
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Description

“[5-(Methoxymethyl)-2-thienyl]boronic acid” is a boronic acid derivative with the CAS Number: 2096337-65-2. It has a molecular weight of 173.02 . The IUPAC name for this compound is (5-(methoxymethyl)-1H-1lambda3-thiophen-2-yl)boronic acid .


Synthesis Analysis

Boronic acids are considered as building blocks and synthetic intermediates . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10BO3S/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3,8-9,11H,4H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, such as “this compound”, have unique physicochemical and electronic characteristics. The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .


Physical and Chemical Properties Analysis

“this compound” is stored at -20°C . and is in powder form . The compound’s storage temperature and physical form are important factors to consider for its handling and storage.

Scientific Research Applications

  • Fluorescence Studies : Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for fluorescence quenching in alcohol environments. The research shows different conformers of these solutes due to intermolecular and intramolecular hydrogen bonding, affecting their fluorescence properties (Geethanjali et al., 2015).

  • Synthesis and Chemical Properties : Boronic acids are used in the formation of complex cationic rhodium complexes with tetraarylpentaborates, illustrating their role in the synthesis of complex organic compounds (Nishihara et al., 2002).

  • Polymer Synthesis : Boronic acid derivatives have been effectively used as monomers in Suzuki–Miyaura copolymerizations, showing their importance in the field of organic electronics and polymer science (Carrillo et al., 2016).

  • Catalysis : Boronic acids, including derivatives of N,N-di-isopropylbenzylamineboronic acid, act as catalysts in organic reactions such as direct amide formation, highlighting their utility in green chemistry (Arnold et al., 2008).

  • Biomedical Applications : Boronic acid polymers are valuable in various biomedical applications, including the treatment of diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them suitable for a range of biomedical uses (Cambre & Sumerlin, 2011).

  • Sensing Applications : Boronic acids, due to their interaction with diols and Lewis bases, are used in various sensing applications, including the detection of biological active substances essential for disease prevention, diagnosis, and treatment (Huang et al., 2012).

Future Directions

The future directions for the study and application of “[5-(Methoxymethyl)-2-thienyl]boronic acid” and other boronic acids are promising. The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids could be used to develop new promising drugs in the future .

Mechanism of Action

Target of Action

The primary target of [5-(Methoxymethyl)-2-thienyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, leads to the formation of new carbon–carbon bonds . This reaction is part of a broader array of transformations that organoboron compounds can undergo, providing access to a wide variety of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Properties

IUPAC Name

[5-(methoxymethyl)thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BO3S/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3,8-9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURNSMMUACWAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)COC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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